Ethofumesate-2-keto

Descripción general

Descripción

Ethofumesate-2-keto (EFK) is a synthetic herbicide developed by the Japanese chemical company Nippon Soda Co., Ltd. It is used to control annual and perennial grasses and broadleaf weeds in cereal crops, such as wheat, barley, and oats. It is a derivative of ethofumesate and has been used extensively in Japan since the late 1990s.

Aplicaciones Científicas De Investigación

Analytical Reference Standard

Ethofumesate-2-keto is used as an analytical reference standard for the determination of the analyte in strawberries and soil samples . This involves a method of extraction known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by gas chromatography (GC)/liquid chromatography (LC) coupled to tandem mass spectrometry (MS/MS) and two-dimensional gas chromatography time-of-flight mass spectrometry (GC × GC-TOF-MS) .

Herbicide Metabolite

Ethofumesate-2-keto is a metabolite of the herbicide, ethofumesate . Ethofumesate is used for the control of weeds in strawberry and beet crops . It inhibits the growth of meristems, retards cellular division, and limits the formation of cuticles .

Bermudagrass Control

Ethofumesate is a benzofuran herbicide that inhibits lipid synthesis, respiration, and photosynthesis in susceptible species . Bermudagrass is highly susceptible to injury from ethofumesate, and sequential applications may be used for suppression in tolerant species, such as tall fescue (Festuca arundinacea Schreb.) or Kentucky bluegrass (Poa pratensis L.) .

St. Augustinegrass Tolerance

St. Augustinegrass has excellent tolerance to ethofumesate and may be treated with up to 3.36 kg a.i. ha-1 . Sequential applications of ethofumesate alone or tank-mixed with atrazine provided good (80–89%) and excellent control (95%) control of bermudagrass in St. Augustinegrass .

Seashore Paspalum Tolerance

Although seashore paspalum is labeled for use, applications are restricted to £0.56 kg ha-1 due to greater susceptibility to injury than St. Augustinegrass . Ethofumesate is the only herbicide currently labeled for selective bermudagrass control in these turfgrasses .

Research Tool

Ethofumesate-2-keto is used in research to evaluate efficacy, absorption, and metabolism of ethofumesate in bermudagrass, seashore paspalum, and St. Augustinegrass .

Mecanismo De Acción

Target of Action

Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate , primarily targets the growth of meristems . Meristems are regions in plants where rapid cell division and growth occur. By inhibiting the growth of these regions, Ethofumesate-2-keto effectively controls the proliferation of unwanted plants, such as weeds in strawberry and beet crops .

Mode of Action

The compound interacts with its targets by retarding cellular division . This means it slows down the process by which cells divide to form new cells, a crucial process for the growth and development of plants. Additionally, Ethofumesate-2-keto limits the formation of cuticles , which are protective, waxy layers found on the surface of plants. By limiting cuticle formation, the compound can further inhibit plant growth.

Result of Action

The primary result of Ethofumesate-2-keto’s action is the effective control of weed growth in crops like strawberries and beets . By inhibiting meristem growth, retarding cell division, and limiting cuticle formation, the compound prevents unwanted plants from proliferating. This leads to healthier, more productive crops.

Action Environment

Propiedades

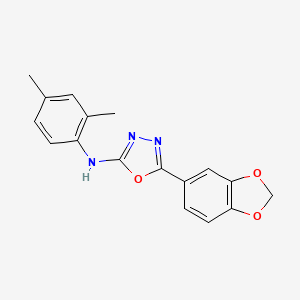

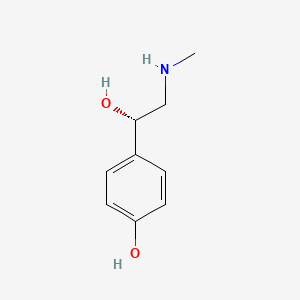

IUPAC Name |

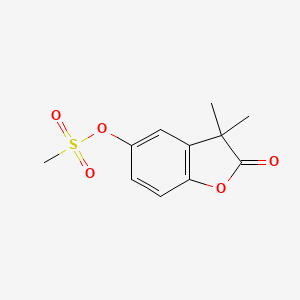

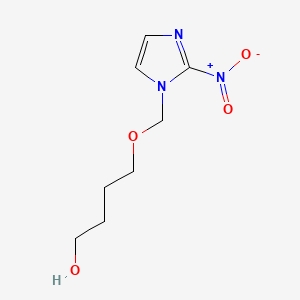

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYCAYNZXSHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343594 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethofumesate-2-keto | |

CAS RN |

26244-33-7 | |

| Record name | Ethofumesate-2-keto | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)-1-oxoethyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B1194060.png)

![2,4-difluoro-N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]benzamide](/img/structure/B1194068.png)